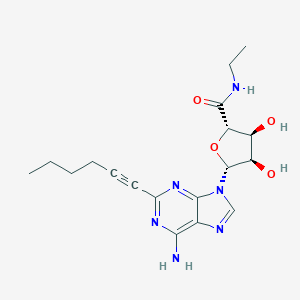

2-ヘキシン-NECA

概要

科学的研究の応用

HENECA has a wide range of applications in scientific research:

作用機序

HENECAは、A2Aアデノシン受容体に選択的に結合することによって効果を発揮します。 この結合は細胞内cAMPレベルを上昇させ、その結果、TNFα誘発MMP-3放出を阻害し、SH-SY5Y細胞でAβ42産生を誘導します。 . 関与する分子標的には、A2Aアデノシン受容体、アデニリルシクラーゼ、およびcAMPシグナル伝達経路が含まれます。 .

類似の化合物との比較

HENECAは、NECA(N-エチルカルボキサミドアデノシン)やCGS 21680(2-[(4-(2-カルボキシエチル)フェネチル)アミノ]アデノシン-5'-N-エチルウロニド)などの他のアデノシン受容体アゴニストと比較されます。 . NECAやCGS 21680もアデノシン受容体を標的とする一方、HENECAはA1受容体よりもA2A受容体に対して高い選択性を示します。 . この選択性により、HENECAは、特定の研究用途にとってユニークで貴重な化合物となっています。

類似の化合物

- NECA(N-エチルカルボキサミドアデノシン)

- CGS 21680(2-[(4-(2-カルボキシエチル)フェネチル)アミノ]アデノシン-5'-N-エチルウロニド)

- CCPA(2-クロロ-N6-シクロペンチルアデノシン)

HENECAのユニークな特性とA2A受容体に対する高い選択性により、さまざまな科学研究分野で貴重な化合物となっています。

生化学分析

Biochemical Properties

2-Hexynyl-NECA is known to interact with adenosine receptors, specifically the A2A and A3 subtypes . These interactions play a crucial role in various biochemical reactions. The compound’s high affinity for these receptors allows it to effectively inhibit the binding of radioligands to A1 and A2 receptors .

Cellular Effects

The effects of 2-Hexynyl-NECA on cells are primarily mediated through its interactions with adenosine receptors. For instance, it has been shown to increase cAMP accumulation and inhibit platelet aggregation . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Hexynyl-NECA exerts its effects by binding to adenosine receptors, particularly the A2A and A3 subtypes . This binding interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .

Dosage Effects in Animal Models

In animal models, the effects of 2-Hexynyl-NECA have been shown to vary with dosage . For instance, it was found to be the most potent adenosine compound currently available, with IC50 values of 0.10 and 0.07 μM in human and rabbit platelets, respectively .

Metabolic Pathways

Given its interactions with adenosine receptors, it is likely that it plays a role in adenosine-related metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Hexynyl-NECA within cells and tissues are likely influenced by its interactions with adenosine receptors

Subcellular Localization

Given its interactions with adenosine receptors, it is likely that it is localized to areas of the cell where these receptors are present .

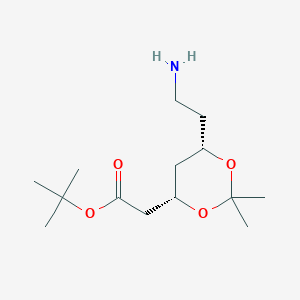

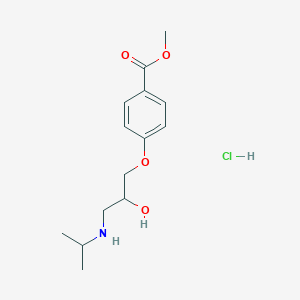

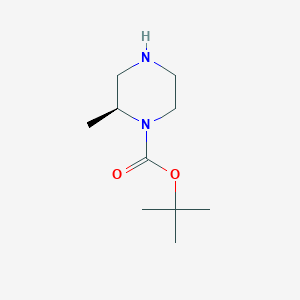

準備方法

HENECAは、線形合成経路と収束合成経路の両方によって合成されます。 線形アプローチは、グアノシンから始まり、8つの合成ステップで、中間体として2-ヨードアデノシン-5'-N-エチルカルボキサミドを得て、次にHENECAに変換されます。 . 収束アプローチは、5つのステップと短くなりますが、全体的な収率は低くなります。 . 工業生産方法は、通常、これらの合成経路に従い、収率と純度を最大限に高めるために反応条件を最適化します。

化学反応の分析

HENECAは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下では、HENECAを酸化できますが、この反応に関する詳細な研究は限られています。

これらの反応で一般的に使用される試薬には、酸化反応用の酸化剤と置換反応用の求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究の用途

HENECAは、科学研究で幅広い用途があります。

類似化合物との比較

HENECA is compared with other adenosine receptor agonists such as NECA (N-ethylcarboxamidoadenosine) and CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide) . While NECA and CGS 21680 also target adenosine receptors, HENECA shows higher selectivity for A2A receptors over A1 receptors . This selectivity makes HENECA unique and valuable for specific research applications.

Similar Compounds

- NECA (N-ethylcarboxamidoadenosine)

- CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide)

- CCPA (2-chloro-N6-cyclopentyladenosine)

HENECA’s unique properties and high selectivity for A2A receptors make it a valuable compound in various scientific research fields.

特性

IUPAC Name |

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEACFAXFCKCHZ-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276119 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141018-30-6 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

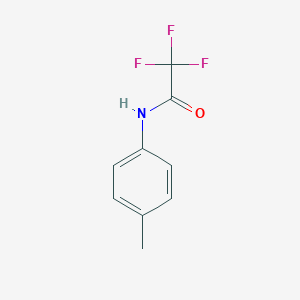

Feasible Synthetic Routes

A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]

ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:

A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.

A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []

A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.

A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.

ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:

ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:

- Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []

- Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []

- Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)